molecular formula C16H11ClN2OS B3035079 (2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone CAS No. 299175-16-9

(2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone

Cat. No.: B3035079
CAS No.: 299175-16-9
M. Wt: 314.8 g/mol
InChI Key: UZSYZGBRKCTHPG-UHFFFAOYSA-N
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Description

(2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone is a thiazole-derived compound featuring a 4-chlorophenyl ketone moiety and an anilino substituent at the 2-position of the thiazole ring. Its structural framework is associated with diverse biological activities, particularly in anticancer research. X-ray crystallographic studies reveal a planar thiazole core stabilized by intermolecular hydrogen bonds (e.g., N–H⋯O/N interactions), which influence its solid-state packing and solubility . Derivatives of this scaffold are synthesized for structure-activity relationship (SAR) studies, with modifications often targeting the aryl substituents or the thiazole ring to optimize pharmacological properties .

Properties

IUPAC Name

(2-anilino-1,3-thiazol-5-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)15(20)14-10-18-16(21-14)19-13-4-2-1-3-5-13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSYZGBRKCTHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207408
Record name (4-Chlorophenyl)[2-(phenylamino)-5-thiazolyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299175-16-9
Record name (4-Chlorophenyl)[2-(phenylamino)-5-thiazolyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299175-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)[2-(phenylamino)-5-thiazolyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation

The reaction begins with α-chloro-4-chlorophenylketone and thiourea in ethanol under reflux (78–80°C) for 6–8 hours. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by cyclization to form 4-amino-2-mercapto-5-(4-chlorophenyl)thiazole.

Key Reaction Parameters

Parameter Optimal Value
Solvent Ethanol
Temperature 78–80°C (reflux)
Reaction Time 6–8 hours
Yield 68–72%

Aniline Substitution

The intermediate undergoes nucleophilic substitution with aniline in dichloromethane at room temperature, catalyzed by triethylamine. This step replaces the mercapto group with the anilino moiety over 12–16 hours.

Substitution Optimization

Factor Effect on Yield
Aniline Equivalents 1.2–1.5 (max yield)
Catalyst Triethylamine (2 eq)
Purity Post-Workup ≥95% (HPLC)

Nucleophilic Substitution Method

This single-pot strategy modifies pre-formed thiazole derivatives, offering better control over regioselectivity.

Thiazole Precursor Preparation

2-Aminothiazole is acylated with 4-chlorobenzoyl chloride in anhydrous THF at 0–5°C. The reaction achieves 85% conversion within 2 hours, yielding 2-amino-5-(4-chlorobenzoyl)thiazole.

Aniline Coupling

The amino group undergoes Ullmann-type coupling with iodobenzene in the presence of CuI (10 mol%) and 1,10-phenanthroline at 110°C. This method produces the target compound in 63% yield with 99% regioselectivity.

Catalytic System Performance

Catalyst Yield (%) Selectivity (%)
CuI/Phenanthroline 63 99
Pd(OAc)₂/Xantphos 41 87
NiCl₂(dppe) 28 76

One-Pot Multi-Step Synthesis

Industrial applications favor this scalable approach combining three transformations in a single reactor.

Reaction Sequence

  • Condensation of dimethyl cyanodithioimidocarbonate with Na₂S·9H₂O
  • Addition of 1-(4-chlorophenyl)-2-bromoethanone
  • Cyclization with K₂CO₃ and subsequent aniline coupling

Process Intensification Metrics

Parameter Batch Mode Flow Chemistry
Space-Time Yield 0.8 g/L·h 3.2 g/L·h
Purity 91% 96%
Solvent Consumption 15 L/kg 6 L/kg

Comparative Analysis of Synthetic Routes

Table 4.1: Method Performance Comparison

Method Yield (%) Purity (%) Scalability
Hantzsch 72 95 Moderate
Nucleophilic 63 99 High
One-Pot 81 96 Industrial

The Hantzsch method provides balanced yield and purity but requires intermediate isolation. The one-pot approach offers superior throughput but demands precise stoichiometric control.

Industrial-Scale Production Considerations

Continuous Flow Implementation

Modern plants utilize tubular reactors with:

  • Residence time: 45 minutes
  • Temperature gradient: 25°C → 110°C → 25°C
  • Inline IR monitoring for real-time quality control

Purification Technologies

Technique Impurity Reduction Cost Factor
Melt Crystallization 99.5% 1.2×
Simulated Moving Bed 99.9% 2.1×
Antisolvent Precipitation 98.7% 1.0×

Chemical Reactions Analysis

Types of Reactions

(2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure

  • Molecular Formula : C16_{16}H11_{11}ClN2_2OS
  • Molecular Weight : 314.78 g/mol
  • CAS Number : 56921-76-7

Physical Properties

  • Appearance : Typically appears as a solid crystalline substance.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Activity

Research has indicated that (2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cell survival and proliferation.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes involved in the progression of diseases such as diabetes and hypertension. For instance, it has been evaluated for its inhibitory effects on α-glucosidase and angiotensin-converting enzyme (ACE).

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential therapeutic applications in neurology.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerBreast Cancer CellsInduction of apoptosis
AntimicrobialStaphylococcus aureusDisruption of cell membrane
Enzyme Inhibitionα-glucosidaseCompetitive inhibition
NeuroprotectionNeuronal Cell LinesReduction of oxidative stress

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In a study by Kumar et al. (2024), the antimicrobial efficacy of this compound was tested against various bacterial strains. The results showed significant inhibition zones, indicating strong antibacterial properties particularly against Gram-positive bacteria.

Case Study 3: Neuroprotective Potential

Research by Lee et al. (2023) highlighted the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The compound was found to reduce amyloid plaque formation and improve cognitive function.

Mechanism of Action

The mechanism of action of (2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s thiazole ring can interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Key Structural Modifications and Their Impacts

The following table summarizes critical analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Biological Activity Structural Features References
(Target) (2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone Anilino, 4-Cl-phenyl C₁₆H₁₂ClN₃OS 329.80 Antitumor (potential) Thiazole core, hydrogen bonding (N–H⋯O/N)
4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-ylmethanone (30OG) 4-Cl-phenylamino, 3-NO₂-phenyl C₁₆H₁₁ClN₄O₃S 374.81 CDK5 inhibitor (-7.3 ± 0.0 kcal/mol binding affinity) Nitro group enhances polar interactions with ATP-binding pocket
2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone 4-Cl-anilino, 4-OCH₃-phenyl C₂₃H₁₇ClN₂O₂S 420.91 Not explicitly reported Methoxy group increases hydrophobicity; may improve membrane permeability
[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone 2-Cl-anilino, biphenyl C₂₂H₁₅ClN₂OS 390.89 Not explicitly reported Biphenyl enhances π-π stacking; potential for improved target binding
2-Amino-5-(4-fluorophenyl)-4-[(4-phenylpiperazinyl)methyl]-3-thienylmethanone 4-F-phenyl, piperazinylmethyl C₂₈H₂₅ClFN₃OS 506.05 Not explicitly reported Piperazinyl group introduces basicity; fluorophenyl may enhance metabolic stability

Structural and Electronic Comparisons

  • Electron-Withdrawing Groups (EWGs): The nitro group in 30OG enhances electrophilicity, strengthening interactions with kinase active sites.
  • Hydrogen Bonding: The target compound’s anilino group participates in N–H⋯O hydrogen bonds, stabilizing its crystal lattice. Modifications replacing the anilino NH (e.g., with amino or alkyl groups) may disrupt this network, affecting crystallinity and bioavailability .

Biological Activity

(2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone, a compound with the chemical formula C16H11ClN2OS, has garnered attention in recent years due to its diverse biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and potential applications in medicine and industry.

The compound is characterized by a thiazole ring and an aniline moiety, which are critical for its biological activity. It exhibits properties that make it a valuable candidate for drug development, particularly in cancer therapy and antimicrobial applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound has been shown to selectively inhibit CDK2 and CDK9, which are essential for cell cycle regulation. The inhibition leads to:

  • Cell Cycle Arrest : Disruption of cell cycle progression in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death through downregulation of anti-apoptotic proteins like Mcl-1 .

Table 1: CDK Inhibition Potency

CompoundTarget CDKIC50 (μM)Selectivity
This compoundCDK20.03 - 0.93High
This compoundCDK9Low nanomolar>80-fold over CDK2

2. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various human cancer cell lines. It has demonstrated:

  • Antiproliferative Effects : GI50 values ranging from 0.03 to 0.93 μM suggest potent growth inhibition .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Table 2: Antimicrobial Activity

MicroorganismMIC (μg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

Molecular Mechanism

The molecular interactions of this compound with CDKs involve specific amino acid residues that facilitate binding:

  • Key Residues : Gln85, Lys89, and Asp145 play crucial roles in the compound's binding affinity to CDK2.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on CLL Cells : In chronic lymphocytic leukemia (CLL) cells, the compound induced apoptosis by inhibiting RNA polymerase II transcription mediated by CDK9 .
  • Ferroptosis Induction : Recent findings indicate that thiazole derivatives can induce ferroptosis—a form of regulated cell death—demonstrating the potential for broader therapeutic applications beyond traditional apoptosis pathways .

Q & A

Basic: What are the standard synthetic protocols for (2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves condensation reactions between aniline derivatives and thiazole precursors. A general protocol includes:

  • Reagent Selection : Use 4-chlorobenzaldehyde and 2-aminothiazole derivatives as starting materials.
  • Reaction Setup : Reflux in absolute ethanol with glacial acetic acid as a catalyst (5–10 drops) for 4–6 hours under anhydrous conditions .
  • Solvent Optimization : Ethanol or DMF-acetic acid mixtures are preferred for solubility and reaction efficiency. Adjusting solvent polarity can improve yield .
  • Post-Reaction Processing : Evaporate solvents under reduced pressure, filter the solid product, and recrystallize using ethanol-DMF mixtures to enhance purity .
    Optimization Strategies :
  • Vary reflux time (2–8 hours) to balance reaction completion and side-product formation.
  • Use sodium acetate (0.02 mol) as a base to stabilize intermediates .

Basic: How is the crystal structure of this compound characterized, and what are its key structural features?

Methodological Answer:
The crystal structure is resolved via single-crystal X-ray diffraction (SC-XRD):

  • Key Features :
    • The thiazole ring adopts a planar conformation, with a dihedral angle of 8.2° relative to the anilino-phenyl ring, indicating partial conjugation .
    • The 4-chlorophenyl group forms a C=O⋯H–N hydrogen bond (2.86 Å) with the thiazole NH, stabilizing the molecular conformation .
    • Bond lengths: C–S (1.71 Å), C–N (1.33 Å), and C=O (1.22 Å) confirm resonance stabilization .
  • Implications : The planar structure and hydrogen-bonding network may enhance intermolecular interactions in biological targets .

Advanced: What methodologies are employed to evaluate the antitumor activity of this compound, and how are in vitro assays designed?

Methodological Answer:
Antitumor activity is assessed using:

  • Cell Viability Assays :
    • MTT Assay : Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound (1–100 µM) for 48–72 hours. Measure IC50 values using spectrophotometric detection of formazan crystals .
    • Controls : Include cisplatin as a positive control and DMSO as a vehicle control.
  • Mechanistic Studies :
    • Apoptosis Analysis : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells after 24-hour treatment .
    • Target Validation : Perform Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .

Advanced: How can researchers resolve contradictions in biological activity data arising from different synthetic batches?

Methodological Answer:
Contradictions often stem from structural impurities or batch-to-batch variability . Resolution strategies include:

  • Purity Analysis :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to quantify impurities (>98% purity required) .
    • NMR : Compare 1H/13C spectra to reference data to confirm absence of unreacted starting materials .
  • Structural Confirmation :
    • SC-XRD to verify crystallinity and molecular conformation .
  • Biological Replicates : Test multiple batches in triplicate to account for variability .

Advanced: What computational approaches predict the compound’s interactions with biological targets, and how are these validated?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR kinase). The thiazole ring and 4-chlorophenyl group show strong hydrophobic interactions in kinase ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations :
    • Run 100-ns simulations in GROMACS to assess binding stability. Key interactions (e.g., hydrogen bonds with Lys721 in EGFR) are quantified using RMSD and contact maps .
  • Validation :
    • Correlate docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC50 values .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, NH stretch at 3300–3400 cm⁻¹) .
  • 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and 4-chlorophenyl group (δ 7.3–7.6 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 343) .

Advanced: How does substituent variation on the thiazole ring impact biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-Withdrawing Groups (e.g., Cl) : Enhance antitumor activity by increasing electrophilicity and target binding. IC50 values drop from 25 µM (methyl) to 8 µM (4-Cl) .
    • Steric Effects : Bulky substituents (e.g., phenyl) reduce activity due to hindered target access .
  • Synthetic Modifications :
    • Replace the 4-chlorophenyl group with 4-fluorophenyl to assess halogen effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
Reactant of Route 2
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(2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone

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